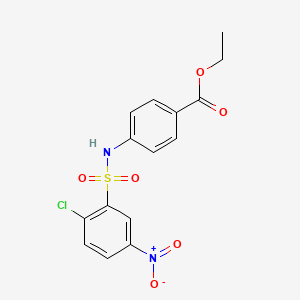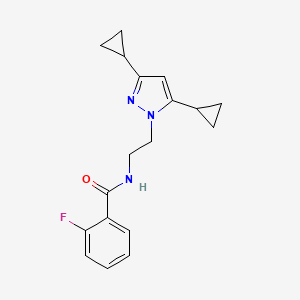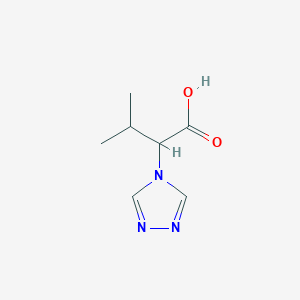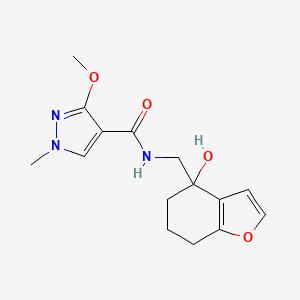![molecular formula C18H14F3N3O3S B2443875 N-[4-(trifluorometoxi)fenil]-2-[(5-bencil-1,3,4-oxadiazol-2-il)sulfanil]acetamida CAS No. 948541-55-7](/img/structure/B2443875.png)
N-[4-(trifluorometoxi)fenil]-2-[(5-bencil-1,3,4-oxadiazol-2-il)sulfanil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of this compound is the human alkaline phosphatase (ALP) enzyme . ALP is a hydrolase enzyme responsible for removing phosphate groups from many types of molecules, including nucleotides, proteins, and alkaloids. The enzyme plays a significant role in various biological functions, including bone mineralization and the dephosphorylation of proteins, nucleotides, and alkaloids .
Mode of Action
The compound interacts with the ALP enzyme in a non-competitive mode of binding As a result, the compound changes the enzyme’s conformation, reducing its activity .
Biochemical Pathways
The compound’s interaction with the ALP enzyme affects the phosphorylation state of various molecules within the cell. By inhibiting the activity of ALP, the compound can potentially influence numerous biochemical pathways, particularly those involving the regulation of phosphate groups .
Result of Action
The compound exhibits good to excellent inhibitory activity against the ALP enzyme . In particular, one derivative of the compound displayed potent activity with an IC50 value of 0.420 ± 0.012 µM, which is significantly lower than the IC50 value of the standard (KH2PO4), which was 2.80 µM . This indicates that the compound is effective in inhibiting the activity of the ALP enzyme.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound was found to bind with the grooves of DNA, revealing significant strength of the compound-DNA complex . This suggests that the compound may interact with the cellular environment and potentially influence gene expression.
Métodos De Preparación
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of phenyl acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride to form the intermediate 5-benzyl-1,3,4-oxadiazole-2-thione . This intermediate is then reacted with chloroacetyl derivatives of phenols and anilines to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common reagents used in these reactions include phosphorus oxychloride, chloroacetyl chloride, and various bases and acids to control the reaction environment . The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include other oxadiazole derivatives such as:
Raltegravir: An antiretroviral drug containing the 1,3,4-oxadiazole core.
Zibotentan: An anticancer agent with a similar oxadiazole structure.
What sets 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide apart is its unique combination of the oxadiazole ring with the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-8-6-13(7-9-14)22-15(25)11-28-17-24-23-16(26-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYJCQLIVZQIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2443796.png)

![tert-butyl 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine]-4-carboxylate](/img/structure/B2443800.png)


![1-(3-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2443803.png)





![methyl 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2443814.png)
